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molecular formula C12H9NO3 B8348220 Methyl 3-cyano-5-ethynyl-4-methoxybenzoate

Methyl 3-cyano-5-ethynyl-4-methoxybenzoate

Cat. No. B8348220
M. Wt: 215.20 g/mol
InChI Key: PJNJNWNJCOEUCT-UHFFFAOYSA-N
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Patent
US08367843B2

Procedure details

Methyl 3-cyano-5-ethynyl-4-methoxybenzoate (475 mg) was dissolved in tetrahydrofuran (10 mL), and 5% palladium-carbon (150 mg) was added to the solution, and then the mixture was stirred under a hydrogen atmosphere at room temperature for 30 minutes. The reaction solution was filtered, and then the solvent was distilled off under reduced pressure and the obtained residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=5:1) to obtain the title compound (480 mg) as a colorless crystal.
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
150 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([C:15]#[CH:16])[C:12]=1[O:13][CH3:14])[C:6]([O:8][CH3:9])=[O:7])#[N:2]>O1CCCC1.[C].[Pd]>[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([CH2:15][CH3:16])[C:12]=1[O:13][CH3:14])[C:6]([O:8][CH3:9])=[O:7])#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
475 mg
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)OC)C=C(C1OC)C#C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
palladium-carbon
Quantity
150 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under a hydrogen atmosphere at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=5:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)OC)C=C(C1OC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 480 mg
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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